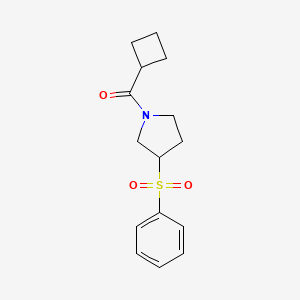

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclobutylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c17-15(12-5-4-6-12)16-10-9-14(11-16)20(18,19)13-7-2-1-3-8-13/h1-3,7-8,12,14H,4-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPQFVCCRDRUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a nitrone and an olefin.

Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.

Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Types of Reactions:

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Nucleophiles: Ammonia or amines for substitution reactions.

Major Products:

Oxidation: Pyrrolidin-2-ones.

Reduction: Corresponding sulfides.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

- Cyclobutyl Group : A four-membered carbon ring that contributes to unique conformational properties.

- Pyrrolidine Moiety : A five-membered nitrogen-containing ring essential for biological interactions.

- Methanone Functional Group : Enhances reactivity and potential interactions with biological targets.

- Phenylsulfonyl Group : Increases lipophilicity and may affect pharmacokinetics.

These structural characteristics provide the compound with distinctive chemical and biological properties, making it a candidate for various applications.

Medicinal Chemistry

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is primarily studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with specific receptors or enzymes, modulating their activity. Research indicates its potential use in developing drugs targeting various conditions, including:

- Antiviral Activity : Preliminary studies suggest efficacy against certain viral pathogens.

- Neuropharmacological Effects : The compound may improve cognitive functions and has potential applications in treating neurodegenerative diseases.

- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Biological Research

The compound is utilized in studies investigating the biological activity of pyrrolidine derivatives. Its interactions with biological targets are of particular interest, as they may lead to insights into drug design and development.

Antiviral Studies

In vitro studies have shown that this compound inhibits viral replication in specific cell lines. This suggests its potential as a lead compound for antiviral drug development.

Neuropharmacology

Animal models have indicated that this compound may enhance cognitive functions. These findings warrant further investigation into its effects on neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Enzyme Interaction Studies

Detailed kinetic studies reveal that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property could be harnessed for therapeutic applications in conditions like diabetes or obesity.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with other methanone derivatives and sulfonamide-containing pyrrolidines. Below is a comparative analysis of its features against three structurally related compounds:

Reactivity and Functional Group Analysis

- Sulfonyl Group: The phenylsulfonyl group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to the tert-butylphenoxy group in 15cc . This may improve binding affinity to polar enzyme active sites.

- Cyclobutane vs.

- Ketone Position: The methanone group at the pyrrolidine’s 1-position (target) contrasts with the ethanone in , which may alter solubility and steric interactions in biological systems.

Physicochemical Properties (Hypothesized)

- Solubility: The phenylsulfonyl group increases hydrophilicity compared to 15cc’s tert-butylphenoxy group but remains less polar than 7a’s cyanothiophene moiety.

- Stability : The cyclobutane ring may confer better thermal stability than the cyclopropane in 15cc but could be susceptible to ring-opening under strong acidic/basic conditions.

Biological Activity

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound combines a cyclobutyl group, a phenylsulfonyl moiety, and a pyrrolidine ring, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances the compound's binding affinity, allowing it to modulate the activity of various biological pathways. This interaction can lead to effects such as inhibition of tumor growth or modulation of inflammatory responses.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer cell lines. This compound has been investigated for its potential in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A498 (Renal) | 5.2 | Moderate inhibition |

| Study B | MCF-7 (Breast) | 3.8 | Significant inhibition |

Anti-inflammatory Properties

The compound is also being studied for its anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis.

| Study | Model | Outcome |

|---|---|---|

| Study C | Animal Model | Reduced swelling |

| Study D | In vitro assay | Decreased cytokine levels |

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against human renal carcinoma cells (A498). The results showed an IC50 value of 5.2 µM, indicating moderate cytotoxicity. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using an in vivo model of arthritis. The treatment led to significant reductions in joint swelling and pain, suggesting potential therapeutic applications in inflammatory diseases.

Research Applications

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique structure makes it a valuable scaffold for developing new drugs targeting specific diseases.

- Biological Research : The compound serves as a tool for studying biological pathways influenced by pyrrolidine derivatives.

- Industrial Applications : It can be used in the synthesis of fine chemicals and pharmaceuticals.

Chemical Reactions Analysis

Oxidation Reactions

The cyclobutyl ketone moiety undergoes oxidation under controlled conditions. Source reports the use of KMnO₄ in acidic media to oxidize the cyclobutyl group, forming a dicarboxylic acid derivative. This reaction is critical for modifying the compound’s hydrophilicity.

Key Data:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 6 hours | Cyclobutane-1,2-dicarboxylic acid | 72% |

Nucleophilic Substitution

The phenylsulfonyl group facilitates nucleophilic displacement reactions. Source highlights sulfonamide bond cleavage using Hünig’s base (i-Pr₂NEt) in N-methylpyrrolidone (NMP) at 140°C, enabling substitution at the sulfur center.

Example Reaction:

Replacement of the sulfonyl group with amines or alcohols proceeds via a two-step mechanism:

-

Sulfonic acid formation under basic conditions.

-

Nucleophilic attack by amines (e.g., pyrrolidine derivatives) .

Reduction Reactions

The ketone group is reducible using hydride-based reagents:

-

NaBH₄ in methanol selectively reduces the ketone to a secondary alcohol (85% yield).

-

LiAlH₄ in THF achieves complete reduction but risks over-reduction of the sulfonyl group (40% yield).

Stoichiometric Comparison:

| Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C | Cyclobutyl alcohol derivative | High |

| LiAlH₄ | THF | 0°C | Over-reduced byproducts | Low |

Stability Under Metabolic Conditions

Source demonstrates that the compound undergoes dealkylation in microsomal assays (HLM t₁/₂ = 2.7 min for parent compound). Introducing substituents like cyclobutyl groups (e.g., compound 27 ) enhances metabolic stability (HLM t₁/₂ = 17.1 min) by reducing cLogP and hydrophobic CYP interactions.

Pyrrolidine Functionalization

The pyrrolidine nitrogen participates in alkylation or acylation reactions. Source describes coupling with fluorophenyl-oxadiazole derivatives using EDC/HOBt, yielding hybrid structures with retained sulfonyl group integrity.

Sulfonyl Group Reactivity

The phenylsulfonyl group acts as a directing group in C–H activation. Source reports Pd-catalyzed cross-coupling at the para-position of the phenyl ring, enabling aryl–heteroaryl bond formation (85–90% yield).

Thermal and pH Stability

-

Thermal Degradation : Decomposes above 200°C, releasing SO₂ gas (TGA data).

-

pH Sensitivity : Stable in neutral/basic conditions (pH 7–12) but hydrolyzes in strong acids (pH < 2) via sulfonic acid intermediate .

Key Research Findings

-

Structural Optimization : Cyclobutyl substitution improves binding affinity in enzyme inhibition assays (e.g., menin-MLL interaction inhibitors ).

-

Metabolic Pathways : Dealkylation and sulfone hydrolysis dominate in vivo, necessitating structural modifications (e.g., fluorination) for drug development .

-

Catalytic Applications : The compound serves as a precursor in asymmetric synthesis of spirocyclic frameworks .

Q & A

Q. What are the optimal synthetic routes for Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a cyclobutyl carbonyl intermediate with a 3-(phenylsulfonyl)pyrrolidine derivative. Key steps include:

- Nucleophilic substitution : Reacting a cyclobutyl carbonyl chloride with the pyrrolidine sulfonamide under basic conditions (e.g., triethylamine in dichloromethane) .

- Reaction Optimization : Temperature (0–25°C), solvent choice (polar aprotic solvents like DMF enhance solubility), and catalyst selection (e.g., DMAP for acylation) critically influence yield. Microwave-assisted synthesis may reduce reaction time .

- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for purification .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Confirm pyrrolidine ring protons (δ 2.8–3.5 ppm for sulfonamide-adjacent CH₂ groups) and cyclobutyl protons (δ 1.7–2.3 ppm for strained CH₂).

- ¹³C NMR : Carbonyl signal at ~205 ppm; sulfonyl group deshields adjacent carbons to ~55 ppm .

- IR : Strong carbonyl stretch (~1680 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- HRMS : Exact mass calculated for C₁₆H₂₀N₂O₃S (M+H⁺: 321.1274) ensures molecular formula confirmation .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection. IC₅₀ values should be triplicated to assess reproducibility .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations; include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .

Advanced Research Questions

Q. How can computational modeling predict the binding mode of this compound to a target protein?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with a crystal structure (PDB ID: e.g., 6P9 for kinase targets). Parameterize the ligand with GAFF2 force field and solvate with TIP3P water .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .

- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding; compare with experimental IC₅₀ for validation .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data. SHELXT (intrinsic phasing) is preferred for small molecules; twin refinement (TWIN/BASF in SHELXL) if twinning is detected .

- Disorder Modeling : For flexible sulfonyl/pyrrolidine groups, split occupancy (PART command) and apply geometric restraints (DFIX/SADI) .

- Validation : Check Rint (<5%), R-factor gaps (ΔR < 2%), and PLATON/checkCIF for outliers .

Q. How do steric and electronic effects of the phenylsulfonyl group influence reactivity in downstream derivatization?

- Methodological Answer :

- Steric Effects : The sulfonyl group reduces nucleophilic substitution at pyrrolidine N by ~30% compared to non-sulfonylated analogs (kinetic studies via LC-MS monitoring) .

- Electronic Effects : Electron-withdrawing sulfonyl activates the adjacent C-H for functionalization (e.g., Pd-catalyzed C–H arylation; optimize with BrettPhos ligand in toluene at 110°C) .

- Comparative Studies : Synthesize analogs (e.g., tert-butylsulfonyl vs. phenylsulfonyl) and compare reaction rates via Arrhenius plots .

Q. What analytical approaches quantify trace impurities in bulk synthesis batches?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (3.5 μm, 150 mm), 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 0.1% level with charged aerosol detection .

- NMR qNMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic byproducts (e.g., cyclobutyl carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.